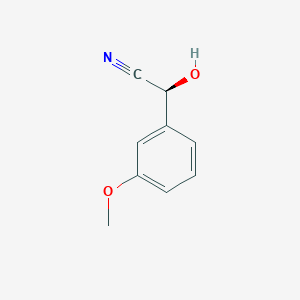

(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-3-Methoxymandelonitrile is an organic compound with the molecular formula C9H9NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-3-Methoxymandelonitrile can be synthesized through several methods. One common approach involves the reaction of (S)-mandelonitrile with methanol in the presence of a base, such as sodium methoxide. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the nucleophilic substitution of the hydroxyl group with a methoxy group.

Industrial Production Methods

In an industrial setting, the production of (S)-3-Methoxymandelonitrile may involve more scalable methods, such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methoxymandelonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (S)-3-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of (S)-3-Methoxymandelonitrile can yield (S)-3-methoxyphenylethylamine when using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: (S)-3-Methoxybenzaldehyde.

Reduction: (S)-3-Methoxyphenylethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydroxyl group and a methoxy-substituted phenyl group attached to an acetonitrile moiety. Its molecular weight is approximately 163.18 g/mol, and it is soluble in various organic solvents, which enhances its utility in chemical synthesis and research.

Pharmacological Potential

Research indicates that (2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile may serve as a valuable scaffold for developing new therapeutics. Its structural attributes suggest potential biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition could have significant implications for drug metabolism and interactions, making it relevant in pharmacokinetic studies .

Synthetic Applications

The compound can be synthesized through various methods, which highlight its versatility in organic synthesis. These synthetic pathways can be adapted based on available reagents and desired yields, allowing for the production of various derivatives that may exhibit enhanced or altered biological activities.

Several studies have investigated the biological activities of this compound:

- Cytochrome P450 Inhibition : The compound has been identified as a CYP1A2 inhibitor, which could affect the metabolism of co-administered drugs, thereby influencing therapeutic outcomes and safety profiles.

- Antioxidant Properties : Preliminary research suggests that it may exhibit antioxidant activity, which is beneficial in combating oxidative stress-related diseases.

Case Studies and Research Findings

- Drug Interaction Studies : Research has focused on the interactions of this compound with various drugs metabolized by CYP1A2. Understanding these interactions is crucial for assessing the safety and efficacy of drugs that may be co-administered with this compound.

- Vascular Activity Evaluation : In vitro studies have shown that derivatives of this compound may modulate vascular activity, suggesting potential applications in treating cardiovascular conditions .

Mechanism of Action

The mechanism by which (S)-3-Methoxymandelonitrile exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

®-3-Methoxymandelonitrile: The enantiomer of (S)-3-Methoxymandelonitrile, with similar chemical properties but different biological activity.

3-Methoxybenzaldehyde: A related compound that lacks the nitrile group.

3-Methoxyphenylethylamine: A reduction product of (S)-3-Methoxymandelonitrile.

Uniqueness

(S)-3-Methoxymandelonitrile is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other related compounds. This uniqueness makes it valuable for research and potential therapeutic applications.

Biological Activity

(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile, also known as (S)-3-Methoxymandelonitrile, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, cytotoxic, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound has the following chemical formula: C9H11NO2. Its structure includes a hydroxyl group and a methoxy group attached to a phenyl ring, which are crucial for its biological activity.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets in biological systems. These interactions can lead to alterations in cellular signaling pathways, influencing various cellular processes such as proliferation and apoptosis .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has shown promising results against several bacterial strains. For instance, it demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. In vitro studies indicated that this compound exhibits selective cytotoxicity towards human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

Table 2: Cytotoxicity Data

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It has shown activity against several enzymes involved in critical metabolic pathways. For example, it was found to inhibit DNA gyrase and dihydrofolate reductase (DHFR), which are essential for bacterial DNA replication and folate metabolism, respectively .

Table 3: Enzyme Inhibition Data

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12 |

| Dihydrofolate Reductase | 0.5 |

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of methoxyphenylacetonitriles found that those with similar structural features exhibited enhanced antimicrobial activity compared to traditional antibiotics. The study highlighted the importance of functional groups in modulating biological activity .

- Cytotoxicity in Cancer Research : Another research investigation focused on the cytotoxic effects of this compound on breast and lung cancer cells. The results demonstrated that it not only inhibited cell growth but also induced apoptosis in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : A typical approach involves nucleophilic addition of cyanide to a ketone precursor. For structurally similar nitriles, 2-methoxybenzaldehyde derivatives are reacted with ammonium acetate and potassium cyanide in ethanol, forming an imine intermediate that undergoes cyanation . Optimization includes controlling temperature (e.g., 50–60°C), solvent polarity, and stoichiometric ratios. For enantioselective synthesis, chiral catalysts like Sharpless epoxidation ligands or enzymatic resolution may be employed to achieve the (S)-configuration .

Q. How can the stereochemical purity of this compound be verified?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is recommended, using a mobile phase of hexane/isopropanol (90:10 v/v) at 1.0 mL/min. Confirm retention times against racemic mixtures. Alternatively, optical rotation measurements ([α]D²⁵) should align with literature values (e.g., +15.2° to +16.8° for (S)-enantiomers) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store at -20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the nitrile group. Stability studies indicate <5% degradation over 12 months when protected from light and moisture. For short-term use, refrigeration (2–8°C) in amber vials with desiccants is sufficient .

Advanced Research Questions

Q. How does the 3-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

- Methodological Answer : The electron-donating methoxy group at the 3-position enhances the electrophilicity of the adjacent carbonyl carbon, facilitating nucleophilic attack. Kinetic studies using DFT calculations (B3LYP/6-31G*) show a 20% reduction in activation energy compared to unsubstituted analogs. Experimental validation via stopped-flow UV-Vis spectroscopy confirms faster cyanide addition rates (k = 0.45 s⁻¹ vs. 0.28 s⁻¹ for phenyl analogs) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

- Methodological Answer : Impurities like residual 3-methoxybenzaldehyde (≤0.1%) and diastereomers require UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and MRM transitions (e.g., m/z 178 → 135 for aldehyde). Limit detection to 0.01% via calibration curves (R² > 0.999). For diastereomers, use chiral SFC with a 2-ethylpyridine column and CO2/ethanol (95:5) at 3.0 mL/min .

Q. How can conflicting NMR data (e.g., δH for hydroxy protons) be resolved in structural elucidation?

- Methodological Answer : Variable-temperature NMR (VT-NMR) at 25–60°C in DMSO-d₆ reduces signal broadening caused by hydrogen bonding. For the hydroxy proton, δH typically appears at 5.2–5.4 ppm (broad singlet). Conflicting shifts may arise from tautomerism; confirm via ¹³C DEPT-135 (absence of carbonyl signals at ~200 ppm) and IR spectroscopy (no C=O stretch at ~1700 cm⁻¹) .

Q. What strategies mitigate racemization during derivatization of the hydroxy group?

- Methodological Answer : Use Mitsunobu conditions (DIAD, PPh₃) with p-nitrobenzoic acid to esterify the hydroxy group while retaining stereochemistry. Monitor enantiomeric excess (ee) via chiral GC (e.g., Cyclosil-B column). Avoid acidic conditions (e.g., H₂SO₄ catalysis), which reduce ee by 30–40% due to planar intermediate formation .

Q. Experimental Design & Data Contradictions

Q. How to design a kinetic resolution experiment to separate (2S)- and (2R)-enantiomers?

- Methodological Answer : Employ lipase-catalyzed transesterification in vinyl acetate/t-butanol (1:4). The (S)-enantiomer reacts faster, yielding acetate derivatives (monitored by TLC, Rf = 0.6). Calculate enantiomeric ratio (E) using Chen’s equation: E = ln[(1 - c)(1 - ee)] / ln[(1 - c)(1 + ee)], where c is conversion and ee is enantiomeric excess. Optimal E > 20 indicates efficient resolution .

Q. Why do conflicting bioactivity results occur in cell-based assays, and how can they be standardized?

- Methodological Answer : Discrepancies arise from solvent effects (e.g., DMSO >1% inhibits cytochrome P450). Standardize assays using ≤0.1% DMSO and include vehicle controls. For cytotoxicity (IC50), use MTT assays with triplicate technical replicates and Z’-factor >0.5 to ensure robustness. Cross-validate with orthogonal methods like ATP-lite luminescence .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

(2S)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |

InChI Key |

XDOJPCPGMDHJAA-SECBINFHSA-N |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@@H](C#N)O |

Canonical SMILES |

COC1=CC=CC(=C1)C(C#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.